![molecular formula C20H15BrClN5O2S B2572816 2-((5-(4-bromophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide CAS No. 452054-53-4](/img/no-structure.png)

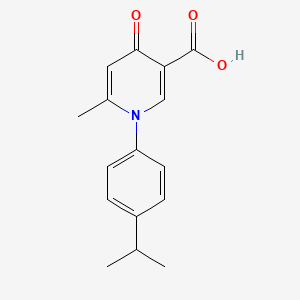

2-((5-(4-bromophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

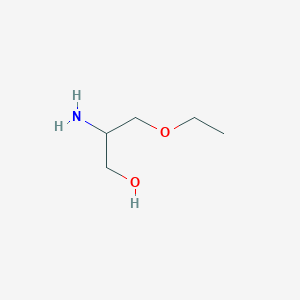

2-((5-(4-bromophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C20H15BrClN5O2S and its molecular weight is 504.79. The purity is usually 95%.

BenchChem offers high-quality 2-((5-(4-bromophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(4-bromophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Anticancer and Anti-inflammatory Properties : A novel series of pyrazolopyrimidine derivatives demonstrated significant anticancer and anti-5-lipoxygenase activities, suggesting their potential in cancer therapy and inflammation management. These compounds were synthesized through various chemical reactions, including condensation and cycloaddition, showcasing a wide range of biological activities (Rahmouni et al., 2016; El-Morsy et al., 2017).

Antimicrobial Activity : Several studies reported the synthesis of new heterocycles incorporating pyrazolopyrimidine moieties, which exhibited promising antimicrobial properties. These findings highlight the potential of such compounds in the development of new antimicrobial agents (Bondock et al., 2008; Gouda et al., 2010).

Synthesis of Novel Derivatives : The versatility in the synthesis of pyrazolopyrimidine derivatives allows for the creation of novel compounds with potential biological activities. These synthetic pathways involve the utilization of various intermediates and reagents, leading to a diverse range of structures with unique properties (Abdellatif et al., 2014; Darwish et al., 2014).

Structural Characterization and Chemical Properties

- Crystal Structure Analysis : The synthesis and crystal structure analysis of novel compounds derived from pyrazolopyrimidine derivatives have been conducted, revealing detailed insights into their molecular configurations and potential interactions. These studies provide a foundation for understanding the chemical behavior and potential application areas of these compounds (Sebhaoui et al., 2020).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a pyrazolopyrimidine derivative, which is synthesized via a multistep reaction sequence. The second intermediate is an aryl thioether, which is synthesized via a simple substitution reaction. The two intermediates are then coupled using an amide coupling reaction to form the final product.", "Starting Materials": [ "4-bromobenzaldehyde", "ethyl acetoacetate", "hydrazine hydrate", "thiourea", "3-chloro-4-methylphenylamine", "ethyl chloroacetate", "sodium hydride", "4-methylphenylboronic acid", "N,N-dimethylformamide", "N,N'-dicyclohexylcarbodiimide", "1-hydroxybenzotriazole", "triethylamine", "acetic anhydride", "sodium bicarbonate", "acetic acid", "water", "ethyl acetate", "hexane" ], "Reaction": [ "Step 1: Synthesis of 5-(4-bromophenyl)-1H-pyrazole-3-carbaldehyde by reacting 4-bromobenzaldehyde with hydrazine hydrate and ethyl acetoacetate in ethanol.", "Step 2: Synthesis of 5-(4-bromophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-6-thiol by reacting the pyrazole aldehyde intermediate with thiourea in ethanol.", "Step 3: Synthesis of 2-((5-(4-bromophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide by coupling the pyrazolopyrimidine intermediate with 3-chloro-4-methylphenylamine in the presence of N,N-dimethylformamide, N,N'-dicyclohexylcarbodiimide, and 1-hydroxybenzotriazole to form the amide bond. The resulting intermediate is then treated with acetic anhydride, sodium bicarbonate, and acetic acid to form the final product. Purification is achieved by recrystallization from a mixture of ethyl acetate and hexane." ] } | |

Numéro CAS |

452054-53-4 |

Formule moléculaire |

C20H15BrClN5O2S |

Poids moléculaire |

504.79 |

Nom IUPAC |

2-[[5-(4-bromophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide |

InChI |

InChI=1S/C20H15BrClN5O2S/c1-11-2-5-13(8-16(11)22)24-17(28)10-30-20-25-18-15(9-23-26-18)19(29)27(20)14-6-3-12(21)4-7-14/h2-9H,10H2,1H3,(H,23,26)(H,24,28) |

Clé InChI |

NOJKSDXIDAQODJ-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C=NN3)C(=O)N2C4=CC=C(C=C4)Br)Cl |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2572736.png)

![5-Fluoro-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2572738.png)

![Methyl 2-fluoro-4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]benzoate](/img/structure/B2572739.png)

![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone](/img/structure/B2572740.png)

![N-(4-chlorobenzyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2572755.png)